
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide" is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyridine, piperidine, and isoxazole rings are common in the literature, suggesting that the compound may have been designed to target similar biological activities or properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of core heterocyclic structures followed by various functionalization reactions. For instance, the synthesis of N-tetrazolylpyridinecarboxamides and N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides involves the construction of the pyridine core, which is then further modified. Similarly, the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate involves a domino 1,3-dipolar cycloaddition and elimination, indicating that such methodologies could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as NMR and HRMS, as seen in the characterization of novel heterocyclic compounds and diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides . The presence of multiple rings and functional groups in the compound suggests a complex structure that may exhibit interesting stereochemical properties.
Chemical Reactions Analysis
The compound's functional groups, such as the isoxazole ring and the carboxamide moiety, are reactive sites that can undergo various chemical reactions. For example, the isoxazole ring can participate in cycloaddition reactions , while the carboxamide group could be involved in amide bond formation or hydrolysis. The sulfonyl group attached to the pyridine ring could also be a site for substitution reactions, similar to the sulfone group in the synthesis of pyridin-3-ylisoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems would affect its polarity, solubility, and potential for forming hydrogen bonds. The compound's stability, melting point, and boiling point could be predicted based on the properties of similar compounds, such as the 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids and the chromano-piperidine-fused isoxazolidines .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been utilized in various therapeutic applications .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to a wide range of therapeutic effects
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting their involvement in multiple biochemical pathways
Result of Action
Piperidine derivatives have been associated with various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant activities . The specific effects of this compound would need further investigation.
properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-15(14-3-7-18-23-14)17-10-12-4-8-19(9-5-12)24(21,22)13-2-1-6-16-11-13/h1-3,6-7,11-12H,4-5,8-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFKUHNACSYSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)
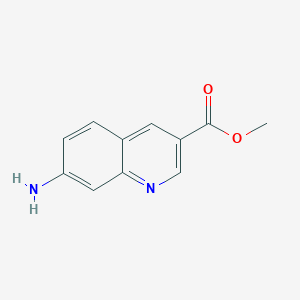
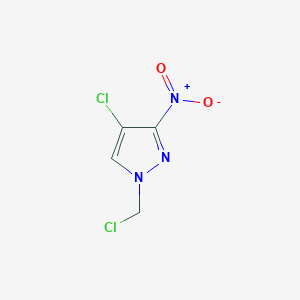

![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)

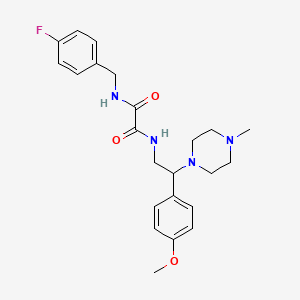
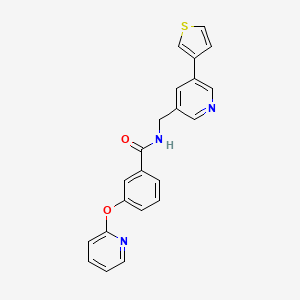
![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)
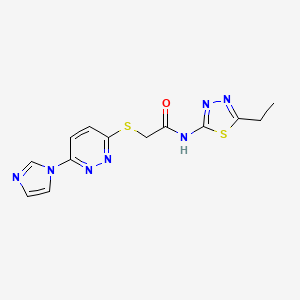
![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)
![5-chloro-2-methylsulfanyl-N-[3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propyl]pyrimidine-4-carboxamide](/img/structure/B3002005.png)
![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)